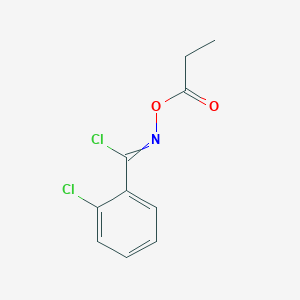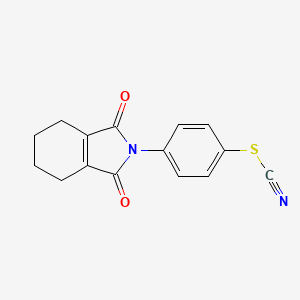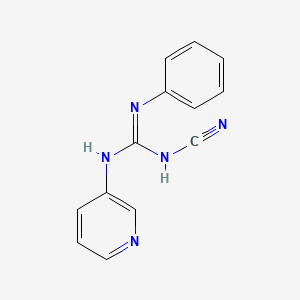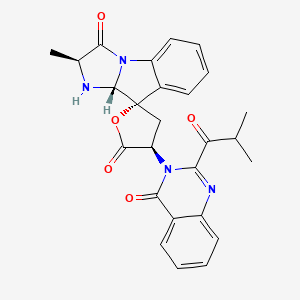![molecular formula C6H7N5 B14603669 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- CAS No. 61139-79-5](/img/structure/B14603669.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- is a heterocyclic compound that belongs to the class of fused triazolo-triazine derivatives. These compounds are known for their unique structural features and diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of nitrogen atoms in the fused ring system imparts significant chemical reactivity and potential for various functional modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups into the triazolo-triazine ring .
Applications De Recherche Scientifique
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound’s nitrogen-rich structure makes it suitable for use in energetic materials and explosives.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit enzymes or receptors involved in disease processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, the compound’s nitrogen-rich structure allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another fused triazolo-triazine derivative with similar energetic properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazolo-thiadiazine ring system, known for its diverse pharmacological activities.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- stands out due to its specific substitution pattern and the presence of dimethyl groupsThe compound’s ability to undergo various chemical reactions and its suitability for different scientific research applications make it a valuable compound in both academic and industrial settings .
Propriétés
Numéro CAS |
61139-79-5 |
|---|---|
Formule moléculaire |
C6H7N5 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5,6-dimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)11-3-7-9-6(11)10-8-4/h3H,1-2H3 |
Clé InChI |
HOBGXJDUXFFMIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=NN=C2N=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)









methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
